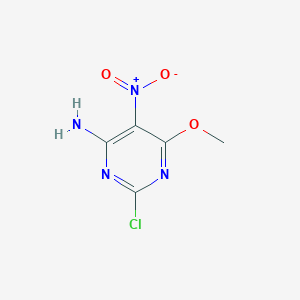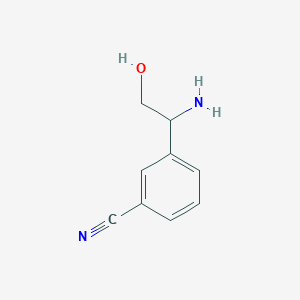![molecular formula C9H8ClNO4 B12107664 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid CAS No. 14463-22-0](/img/structure/B12107664.png)
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further bonded to a hydroxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid typically involves the chloroacetylation of amino compounds. One common method is the reaction of 2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The hydroxybenzoic acid moiety can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the chloroacetyl group.
Major Products Formed:
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of hydroquinones.
Hydrolysis: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybenzoic acid moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-hydroxybenzoic acid: Lacks the chloroacetyl group, resulting in different reactivity and applications.
4-[(Bromoacetyl)amino]-2-hydroxybenzoic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, leading to different chemical properties.
4-[(Acetyl)amino]-2-hydroxybenzoic acid:
Uniqueness: The presence of the chloroacetyl group in 4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for covalent modification of biomolecules. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
14463-22-0 |
|---|---|
Molekularformel |
C9H8ClNO4 |
Molekulargewicht |
229.62 g/mol |
IUPAC-Name |
4-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4H2,(H,11,13)(H,14,15) |
InChI-Schlüssel |
LKNVVXVUHMODPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CCl)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)







